molecular formula C15H13F3N2O2S B2672783 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 1705501-57-0

1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No. B2672783
CAS RN: 1705501-57-0
M. Wt: 342.34
InChI Key: LBYSJMHAJPTUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone, also known as TAZETOSTAT, is a small molecule inhibitor of the enzyme EZH2. EZH2 is a histone methyltransferase that plays a key role in gene regulation and is overexpressed in various types of cancer. TAZETOSTAT has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for cancer.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Thiazoles, thiazolidinones, and azetidinones have been highlighted for their significant pharmaceutical potential, especially in antimicrobial and anticancer applications. A study on bioactive fluorenes revealed the synthesis of new thiazolidinone and azetidinone agents based on a thiazole moiety, exhibiting remarkable activity against multidrug-resistant strains and certain cancer cell lines. These compounds were synthesized through Schiff base intermediates, followed by reactions with thioglycolic acid and chloroacetyl chloride, respectively. Molecular docking studies suggested their mode of action could be associated with the dihydrofolate reductase enzyme, indicating a novel class of fluorene-based bioactive agents with potential as antimicrobial and anticancer agents (Hussein et al., 2020).

Antibacterial Applications

Research on monocyclic β-lactams containing N-thiazole and substituted phenyl azetidin-2-ones has underscored their significant antibacterial potential. These compounds were synthesized from 2-aminothiazole and evaluated against various microorganisms, including both Gram-positive and Gram-negative bacteria. The study provided valuable insights into the structure-activity relationships of these compounds, contributing to the development of new antibacterial agents (Parvez et al., 2010).

Rapid Synthesis for Pharmacological Evaluation

A notable advancement in the synthesis of heterocyclic compounds, including azetidinones, involves microwave-assisted methods. This approach facilitated the rapid and efficient production of nitrogen and sulfur-containing heterocyclic compounds, which were then evaluated for their pharmacological properties. The synthesized azetidinones and thiazolidinones demonstrated significant antibacterial and antifungal activities, highlighting the method's efficiency and the compounds' potential as antimicrobial agents (Mistry & Desai, 2006).

Anticonvulsant and Anti-inflammatory Activities

Further research into the medicinal potential of azetidinone derivatives has explored their anti-inflammatory, analgesic, and anticonvulsant activities. Novel benzofuran-based compounds were synthesized and tested, revealing significant pharmacological activities. This research underscores the therapeutic potential of azetidinone derivatives in treating inflammation, pain, and convulsions, contributing to the development of new therapeutic agents (El-Sawy et al., 2014).

properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-10(2-4-11)7-13(21)20-8-12(9-20)22-14-19-5-6-23-14/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYSJMHAJPTUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

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